molecular formula C10H15N3S B123994 trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine CAS No. 153260-24-3

trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine

Cat. No. B123994
M. Wt: 209.31 g/mol
InChI Key: BAHUCMQZRKBOSK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine, also known as THIQ, is a heterocyclic compound that exhibits a wide range of biological activities. THIQ is a highly potent and selective agonist of the mu-opioid receptor (MOR), which makes it a promising candidate for the development of new analgesic drugs.

Mechanism Of Action

Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine exerts its analgesic effects by binding to the MOR and activating the downstream signaling pathways. This results in the inhibition of pain transmission and the activation of reward pathways in the brain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is highly selective for the MOR and does not activate other opioid receptors, which reduces the risk of side effects.

Biochemical And Physiological Effects

Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce rewarding effects in animal models of drug abuse, which suggests that it may have potential for the treatment of addiction. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have a long duration of action and to be highly bioavailable, which makes it a promising candidate for the development of new analgesic drugs.

Advantages And Limitations For Lab Experiments

Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a highly potent and selective agonist of the MOR, which makes it a valuable tool for investigating the mechanisms of opioid receptor activation. However, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a controlled substance and requires special permits to handle and use in laboratory experiments.

Future Directions

Further research is needed to fully understand the mechanisms of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine activation of the MOR and to develop new analgesic drugs based on trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. Future studies could investigate the potential of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine for the treatment of addiction and the development of novel analgesic drugs with improved efficacy and reduced side effects. Additionally, further research is needed to optimize the synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine and to develop new methods for its production.

Synthesis Methods

The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine involves a multi-step process that starts with the condensation of 2-aminobenzaldehyde and cyclohexanone to form 2-amino-3-cyclohexenone. This intermediate is then reacted with thiourea in the presence of a base to form the thiazolidine ring. The final step involves the reduction of the thiazolidine ring to form trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its analgesic properties. It has been shown to be a highly potent and selective agonist of the MOR, which is a key receptor involved in the regulation of pain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been used in numerous studies to investigate the mechanisms of opioid receptor activation and to develop new analgesic drugs.

properties

CAS RN

153260-24-3

Product Name

trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C10H15N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h6-7,12H,1-5H2,(H2,11,13)/t6-,7+/m1/s1

InChI Key

BAHUCMQZRKBOSK-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CCC3=C2N=C(S3)N)NC1

SMILES

C1CC2C(CCC3=C2N=C(S3)N)NC1

Canonical SMILES

C1CC2C(CCC3=C2N=C(S3)N)NC1

Other CAS RN

153260-24-3

synonyms

TRANS-4,5,5A,6,7,8,9,9A-OCTAHYDROTHIAZOLO(4,5-F)QUINOLIN-2-AMINE

Origin of Product

United States

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